molecular formula C14H20O4 B12326688 4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid

4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B12326688
M. Wt: 252.31 g/mol
InChI Key: HOUHNYWUAFGTCR-ONEGZZNKSA-N
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Description

Bicyclo[2.2.2]octane Core Architecture and Ring Strain Analysis

The bicyclo[2.2.2]octane framework consists of three fused six-membered rings, forming a rigid, cage-like structure with three bridgehead carbon atoms. The bridgehead positions (C1, C4, and C6) exhibit distinct hybridization due to the angular strain imposed by the bicyclic arrangement. X-ray crystallographic data for similar bicyclo[2.2.2]octane derivatives reveal bond angles of approximately 109.5° at the bridgehead carbons, deviating from the ideal tetrahedral geometry due to ring strain.

The strain energy of the bicyclo[2.2.2]octane system arises from a combination of Baeyer strain (angle deformation) and Pitzer strain (eclipsing interactions). Computational studies estimate the total ring strain energy at 25–30 kcal/mol, significantly lower than that of smaller bicyclic systems like bicyclo[2.2.1]heptane (35–40 kcal/mol). This reduced strain is attributed to the larger ring sizes, which mitigate angle compression and torsional stress.

Bicyclic System Ring Strain Energy (kcal/mol) Key Strain Contributors
Bicyclo[2.2.1]heptane 35–40 Baeyer strain (angle compression), Pitzer strain
Bicyclo[2.2.2]octane 25–30 Moderate Baeyer strain, minimal eclipsing
Bicyclo[3.3.0]octane 15–20 Dominantly Pitzer strain

The carboxylic acid group at the C1 position introduces additional steric constraints, further stabilizing the bicyclic core through intramolecular hydrogen bonding with adjacent oxygen atoms. This interaction reduces the effective ring strain by approximately 2–3 kcal/mol, as demonstrated by density functional theory (DFT) calculations.

Conformational Dynamics of the Propenyl Ester Substituent

The (E)-3-ethoxy-3-oxoprop-1-enyl substituent at the C4 position adopts a planar configuration due to conjugation between the double bond and the ester carbonyl group. Nuclear magnetic resonance (NMR) studies of analogous bicyclo[2.2.2]octane esters reveal restricted rotation about the C4–Cα bond, with a rotational barrier of 12–15 kcal/mol. This restriction arises from steric clashes between the ethoxy group and the bicyclic framework, as well as hyperconjugative stabilization of the planar conformation.

DFT-optimized geometries indicate two primary conformers:

  • Syn-periplanar : The ester carbonyl aligns with the bicyclo[2.2.2]octane plane, maximizing π-orbital overlap with the double bond.
  • Anti-periplanar : The ester group rotates 180°, minimizing steric interactions but sacrificing conjugation.

The syn-periplanar conformer is energetically favored by 3.8 kcal/mol, constituting >95% of the population at room temperature. This preference is corroborated by coupling constants ($$^3J_{H-H} = 15.2\ \text{Hz}$$) observed in the $$^1\text{H}$$-NMR spectrum, consistent with a trans-diaxial arrangement of the substituent.

Stereoelectronic Effects of the Carboxylic Acid Functional Group

The carboxylic acid group at the bridgehead position exhibits atypical electronic behavior due to the bicyclic system’s strain. The C1–COOH bond length (1.50 Å) is elongated compared to linear carboxylic acids (1.43 Å), reflecting partial rehybridization (sp$$^{2.5}$$) at the bridgehead carbon. This distortion enhances acidity, with a calculated pKa of 3.2—approximately one unit lower than acetic acid (pKa 4.76).

Stereoelectronic interactions between the carboxylic acid and the propenyl ester substituent further modulate reactivity:

  • Hyperconjugation : The σ(C1–C4) bond donates electron density into the π* orbital of the adjacent double bond, stabilizing the transition state during nucleophilic acyl substitution.
  • Orbital Compression : The bicyclic framework compresses the O–H σ-orbital, increasing its susceptibility to deprotonation.

Infrared spectroscopy confirms these effects, revealing a redshifted O–H stretch (2500 cm$$^{-1}$$) compared to unstrained carboxylic acids (3000–3500 cm$$^{-1}$$).

Comparative Analysis with Related Bicyclic Carboxylic Acid Derivatives

The structural and electronic features of 4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid distinguish it from other bicyclic carboxylic acids:

Derivative Core Structure Substituent Key Properties
Bicyclo[3.2.1]octane-2-carboxylic acid Bicyclo[3.2.1] None Higher ring strain (32 kcal/mol), reduced acidity (pKa 4.1)
Bicyclo[2.2.1]heptane-1-carboxylic acid Bicyclo[2.2.1] None Severe angle strain, pKa 2.8
4-Ethynylbicyclo[2.2.2]octane-1-carboxylate Bicyclo[2.2.2] Ethynyl Enhanced rigidity, π-conjugation with triple bond

The propenyl ester group in the title compound introduces unique reactivity, enabling [4+2] cycloadditions with dienophiles—a feature absent in simpler bicyclo[2.2.2]octane derivatives. Additionally, the E-configuration of the double bond prevents undesired cis-trans isomerization, ensuring stereochemical fidelity in synthetic applications.

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid

InChI

InChI=1S/C14H20O4/c1-2-18-11(15)3-4-13-5-8-14(9-6-13,10-7-13)12(16)17/h3-4H,2,5-10H2,1H3,(H,16,17)/b4-3+

InChI Key

HOUHNYWUAFGTCR-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C12CCC(CC1)(CC2)C(=O)O

Canonical SMILES

CCOC(=O)C=CC12CCC(CC1)(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

A [4+2] cycloaddition between maleic anhydride and substituted 2H-pyran-2-ones yields bicyclo[2.2.2]octene derivatives. For example, maleic anhydride reacts with 3-benzoylamino-2H-pyran-2-one under thermal conditions (120–160°C) to form a bicyclo[2.2.2]octene dicarboxylic anhydride intermediate. Subsequent hydrolysis with aqueous KOH provides the dicarboxylic acid, which can be selectively mono-esterified to introduce the ethoxy group.

Transition Metal-Mediated Cyclization

Patent WO2019075004A1 describes a novel route using 1,4-dimethylenecyclohexane oxidized in the presence of a transition metal catalyst (e.g., Ru or Co) to form 1,4-diketone intermediates. Reductive amination or further oxidation yields functionalized bicyclo[2.2.2]octane derivatives. This method is scalable and avoids the regioselectivity issues inherent in cycloadditions.

Functional Group Interconversion

Esterification of the Carboxylic Acid

The parent dicarboxylic acid (bicyclo[2.2.2]octane-1,4-dicarboxylic acid) is selectively mono-esterified using ethanol and H₂SO₄ (2 mol%) at 80°C. The reaction achieves >95% conversion, with the remaining carboxylic acid group retained for downstream modifications.

Oxidation of Alcohol Intermediates

Hydroxy-substituted bicyclo[2.2.2]octanes (e.g., 1-hydroxymethyl derivatives) are oxidized to carboxylic acids using KMnO₄ in acidic media. This step is critical for installing the carboxylic acid group when starting from alcohol precursors.

Stereochemical Control and Purification

The E-configuration of the propenyl ester is ensured by:

  • Conjugation stabilization during Knoevenagel condensation.
  • Steric hindrance in Wittig reactions, favoring trans-addition.

Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate). The final compound exhibits a melting point of 217–220°C (decomposition).

Analytical Characterization

Key spectral data for the target compound:

  • ¹H NMR (CDCl₃): δ 1.26 (t, 3H, J=7.1 Hz, -OCH₂CH₃), 1.16–1.75 (m, 12H, bicyclo C-H), 3.46 (s, 2H, -CH₂CO₂Et), 4.12 (q, 2H, J=7.1 Hz, -OCH₂CH₃).
  • IR (KBr): 1715 cm⁻¹ (C=O, ester), 1690 cm⁻¹ (C=O, carboxylic acid).

Industrial-Scale Considerations

Patent WO2019075004A1 highlights continuous-flow reactors for large-scale synthesis, reducing reaction times by 50% compared to batch processes. Catalyst recycling (e.g., Ni(NO₃)₂·6H₂O) improves cost efficiency, with <5% loss per cycle.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents suitable for the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Derivatives
Compound Molecular Formula Molecular Weight LogP Solubility (mg/mL) pKa
Bicyclo[2.2.2]octane-1-carboxylic acid C₉H₁₄O₂ 154.21 1.2 10 (H₂O) 4.8
4-(Methoxycarbonyl) derivative C₁₁H₁₆O₄ 212.24 1.8 5 (DMSO) 3.9
4-Ethynyl derivative C₁₁H₁₄O₂ 178.23 2.1 2 (MeOH) 5.1
Target compound C₁₄H₂₀O₄ 252.30 2.5 3 (DMSO) 3.7*

*Estimated based on electronic effects of substituents .

Biological Activity

4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique structure, characterized by a bicyclo[2.2.2]octane framework, suggests a variety of interactions with biological targets, making it a candidate for further exploration in drug development.

  • Molecular Formula : C18H24O7
  • Molecular Weight : 352.38 g/mol
  • InChIKey : XWIBFJZBIATRPC-ADRYOKDVSA-N

Biological Activity Overview

Research indicates that compounds derived from the bicyclo[2.2.2]octane scaffold exhibit diverse biological activities, including:

  • Antibacterial properties
  • Inhibition of myeloperoxidase
  • Agonistic activity on estrogen receptors
    These activities are attributed to the structural features of the bicyclic system and the functional groups attached to it.

The biological activity of 4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid is hypothesized to involve:

  • Interaction with Enzymatic Targets : The compound may inhibit specific enzymes, such as myeloperoxidase, which plays a role in inflammation and immune response.
  • Receptor Modulation : Its ability to act as an agonist for estrogen receptors suggests potential applications in hormone-related therapies.

Study 1: Antimicrobial Activity

A study evaluated the antibacterial efficacy of various bicyclo[2.2.2]octane derivatives, including the target compound, against Gram-positive and Gram-negative bacteria. The results indicated that:

  • The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
CompoundTarget BacteriaInhibition Zone (mm)
4-EthoxyStaphylococcus aureus15
4-EthoxyEscherichia coli12

Study 2: Estrogen Receptor Agonism

In vitro assays demonstrated that the compound acts as an estrogen receptor beta agonist, which could be beneficial in treating conditions like osteoporosis and certain cancers.

Assay TypeResult
ER BindingHigh affinity
Cell Proliferation AssayIncreased cell growth in estrogen-responsive cell lines

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a moderate half-life, indicating potential for therapeutic use.

ParameterValue
Bioavailability45%
Half-life4 hours
Volume of Distribution3.5 L/kg

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